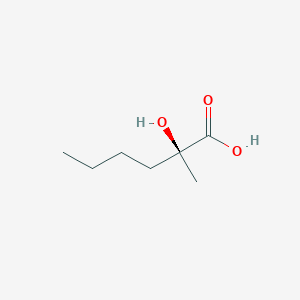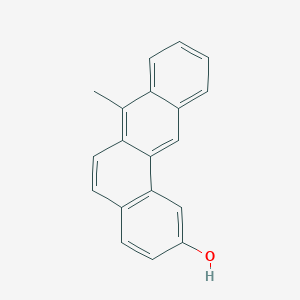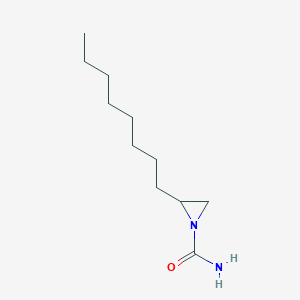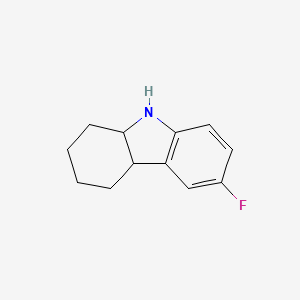
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a fluorinated derivative of carbazole, a heterocyclic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the fluorination of 2,3,4,4a,9,9a-hexahydro-1H-carbazole. One common method is the use of electrophilic fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .
Industrial Production Methods
similar compounds are often synthesized using scalable processes that involve batch or continuous flow reactors, ensuring high yield and purity .
化学反応の分析
Types of Reactions
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of substituted carbazoles .
科学的研究の応用
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:
Organic Electronics: It is used as a building block for the synthesis of fluorescent dyes and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Its derivatives are investigated for potential therapeutic applications, including anticancer and antiviral activities.
Material Science: It is used in the development of new materials with unique electronic and photophysical properties.
作用機序
The mechanism of action of 6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole depends on its specific application. In organic electronics, it acts as a donor unit in donor-acceptor systems, facilitating charge transfer and light emission . In medicinal chemistry, its mechanism involves interactions with molecular targets such as enzymes or receptors, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other fluorinated carbazoles and non-fluorinated derivatives like 2,3,4,4a,9,9a-hexahydro-1H-carbazole .
Uniqueness
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to non-fluorinated analogs . This makes it particularly valuable in applications requiring specific electronic characteristics .
特性
分子式 |
C12H14FN |
|---|---|
分子量 |
191.24 g/mol |
IUPAC名 |
6-fluoro-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C12H14FN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,9,11,14H,1-4H2 |
InChIキー |
XMBSZMVTVFCHDR-UHFFFAOYSA-N |
正規SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


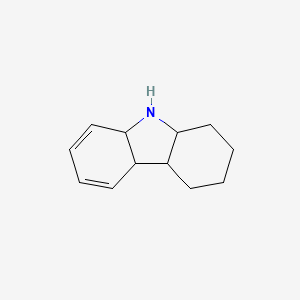
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid](/img/structure/B14466346.png)
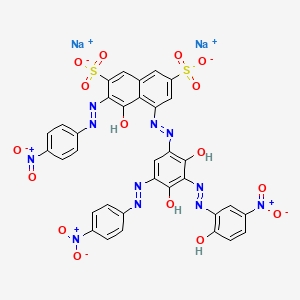


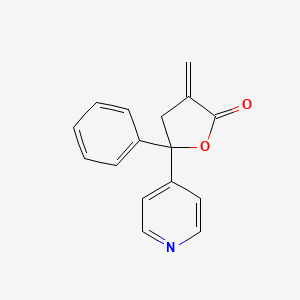
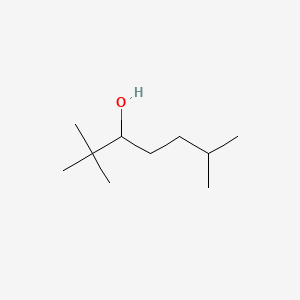
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
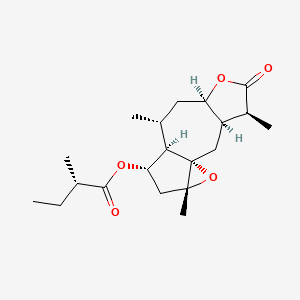
![1-Docosanone, 1-[2,3,4(or 3,4,5)-trihydroxyphenyl]-](/img/structure/B14466395.png)

